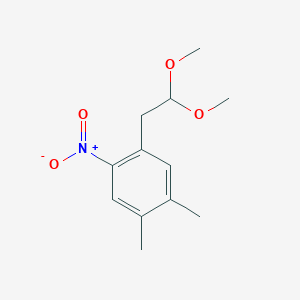
(2-(Methylthio)pyridin-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Methylthio)pyridin-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is a chemical compound that has been studied for its potential use in scientific research. It has been found to have a variety of biochemical and physiological effects, and its mechanism of action is of interest to researchers in a number of fields. In
作用机制
The mechanism of action of (2-(Methylthio)pyridin-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is not fully understood, but it is believed to act by modulating the activity of a number of targets in the body. It has been found to have activity against a number of enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and nicotinic acetylcholine receptors.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been found to have activity against a number of targets in the central nervous system, including acetylcholinesterase, monoamine oxidase, and nicotinic acetylcholine receptors. It has also been found to have activity against a number of targets in the peripheral nervous system, including nicotinic acetylcholine receptors.
实验室实验的优点和局限性
One advantage of using (2-(Methylthio)pyridin-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone in lab experiments is that it has a well-defined mechanism of action, which makes it easier to study. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its potential uses and limitations.
未来方向
There are a number of future directions for research on (2-(Methylthio)pyridin-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone. One potential direction is to study its potential use in the treatment of neurological disorders, as it has been found to have activity against a number of targets in the central nervous system. Another potential direction is to study its potential use in drug discovery, as it has been found to have activity against a number of targets. Additionally, more research is needed to fully understand its mechanism of action and its potential advantages and limitations for lab experiments.
合成方法
The synthesis method for (2-(Methylthio)pyridin-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone involves a number of steps. The starting materials for the synthesis are pyridine-3-carboxaldehyde and 3-(pyridin-4-yloxy)piperidine. These are reacted together in the presence of a catalyst to form an intermediate compound, which is then reacted with (methylthio)pyridine to form the final product. The synthesis method has been optimized to produce high yields of the compound with good purity.
科学研究应用
(2-(Methylthio)pyridin-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone has a number of potential scientific research applications. It has been studied for its potential use in drug discovery, as it has been found to have activity against a number of targets. It has also been studied for its potential use in the treatment of neurological disorders, as it has been found to have activity against a number of targets in the central nervous system.
属性
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-23-16-15(5-2-8-19-16)17(21)20-11-3-4-14(12-20)22-13-6-9-18-10-7-13/h2,5-10,14H,3-4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJVOYOALYFBAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2610101.png)



![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2610107.png)

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2-methoxyethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2610109.png)


![1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine](/img/structure/B2610116.png)
